

Tridecyl Methanesulfonate (CAS 62732-69-8): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Tridecyl methane sulfonate*

Cat. No.: *B15601511*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Tridecyl Methanesulfonate, a long-chain alkyl ester of methanesulfonic acid. Due to the limited publicly available data for this specific compound, this guide leverages information on analogous long-chain alkyl methanesulfonates and the well-established chemistry of methanesulfonate esters to provide a thorough technical resource. The guide covers physicochemical properties, representative experimental protocols for synthesis and analysis, and the potential biological implications related to its chemical class.

Core Chemical and Physical Properties

Tridecyl methanesulfonate is an organic compound with the CAS number 62732-69-8. It is also known by synonyms such as 1-Tridecanol, methanesulfonate, and Tridecyl mesylate. While specific experimental data for this compound is scarce, its basic properties are summarized in Table 1. To provide context for its expected physicochemical characteristics, Table 2 presents data for its close structural analogs.

Table 1: Physicochemical Properties of Tridecyl Methanesulfonate

Property	Value	Source
CAS Number	62732-69-8	[1]
Molecular Formula	C ₁₄ H ₃₀ O ₃ S	[1]
Molecular Weight	278.45 g/mol	[1]
Synonyms	1-Tridecanol, methanesulfonate, Tridecyl mesylate	[1]
Purity (Typical)	>99%	[1]
Physical State	Solid (inferred)	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Table 2: Comparative Physicochemical Properties of Long-Chain Alkyl Methanesulfonates

Property	Dodecyl Methanesulfonate (C12)	Tetradecyl Methanesulfonate (C14)	Hexadecyl Methanesulfonate (C16)
Molecular Formula	C ₁₃ H ₂₈ O ₃ S	C ₁₅ H ₃₂ O ₃ S	C ₁₇ H ₃₆ O ₃ S
Molecular Weight	264.43 g/mol	292.48 g/mol	320.53 g/mol
Physical State	Solid	Solid	Solid
Melting Point	Not specified, solid at room temp	Not specified, solid at room temp	53-54 °C
Boiling Point	Data not available	Data not available	427.4 °C at 760 mmHg

Data sourced from publicly available supplier information for analogous compounds.

Experimental Protocols

Due to the lack of published specific experimental methods for tridecyl methanesulfonate, the following sections provide detailed, representative protocols for the synthesis and analysis of long-chain alkyl methanesulfonates based on established chemical principles.

Representative Synthesis of Tridecyl Methanesulfonate

The synthesis of tridecyl methanesulfonate can be achieved by the esterification of tridecyl alcohol with methanesulfonyl chloride in the presence of a tertiary amine base. This method is a standard procedure for the preparation of alkyl methanesulfonates.

Materials:

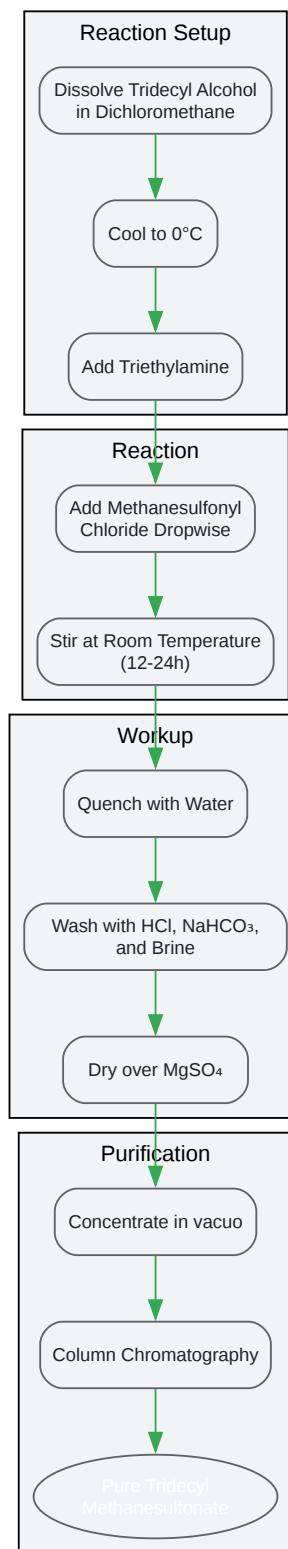
- Tridecyl alcohol
- Methanesulfonyl chloride
- Triethylamine (or other tertiary amine)
- Anhydrous dichloromethane (or other suitable aprotic solvent)
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Nitrogen gas supply

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve tridecyl alcohol in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.

- Add triethylamine to the solution with stirring.
- Slowly add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude tridecyl methanesulfonate by column chromatography on silica gel.

Representative Synthesis Workflow for Tridecyl Methanesulfonate

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A representative workflow for the synthesis of tridecyl methanesulfonate.

Analytical Protocol: GC-MS for Tridecyl Methanesulfonate

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like long-chain alkyl methanesulfonates. This method allows for the separation, identification, and quantification of the target analyte.

Instrumentation and Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
- Helium (carrier gas)
- Tridecyl methanesulfonate standard
- High-purity solvent for sample preparation (e.g., hexane or dichloromethane)

GC-MS Parameters (Typical):

- Injector Temperature: 250 °C
- Injection Mode: Splitless
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 300 °C
 - Final hold: 10 minutes
- Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 50-500

Procedure:

- Prepare a stock solution of tridecyl methanesulfonate standard in the chosen solvent.
- Create a series of calibration standards by serial dilution of the stock solution.
- Prepare the sample for analysis by dissolving a known amount in the solvent.
- Inject the calibration standards and the sample into the GC-MS system.
- Acquire the data and identify the tridecyl methanesulfonate peak based on its retention time and mass spectrum.
- Quantify the amount of tridecyl methanesulfonate in the sample by comparing its peak area to the calibration curve.

Role in Research and Drug Development

Methanesulfonate esters, or mesylates, are significant in organic synthesis and drug development for two primary reasons:

- Leaving Group in Synthesis: The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions. Alcohols can be converted to their corresponding methanesulfonates to facilitate subsequent reactions.
- Potential Genotoxic Impurities: In pharmaceutical manufacturing, if methanesulfonic acid is used to form a salt with a drug substance in the presence of an alcohol (as a solvent or impurity), there is a potential for the formation of methanesulfonate esters. These esters are a class of alkylating agents and are often considered potential genotoxic impurities (PGIs). Regulatory agencies require strict control of such impurities in active pharmaceutical ingredients (APIs).

The long alkyl chain of tridecyl methanesulfonate imparts significant lipophilicity to the molecule, which could be exploited in the synthesis of lipophilic drug candidates or as a

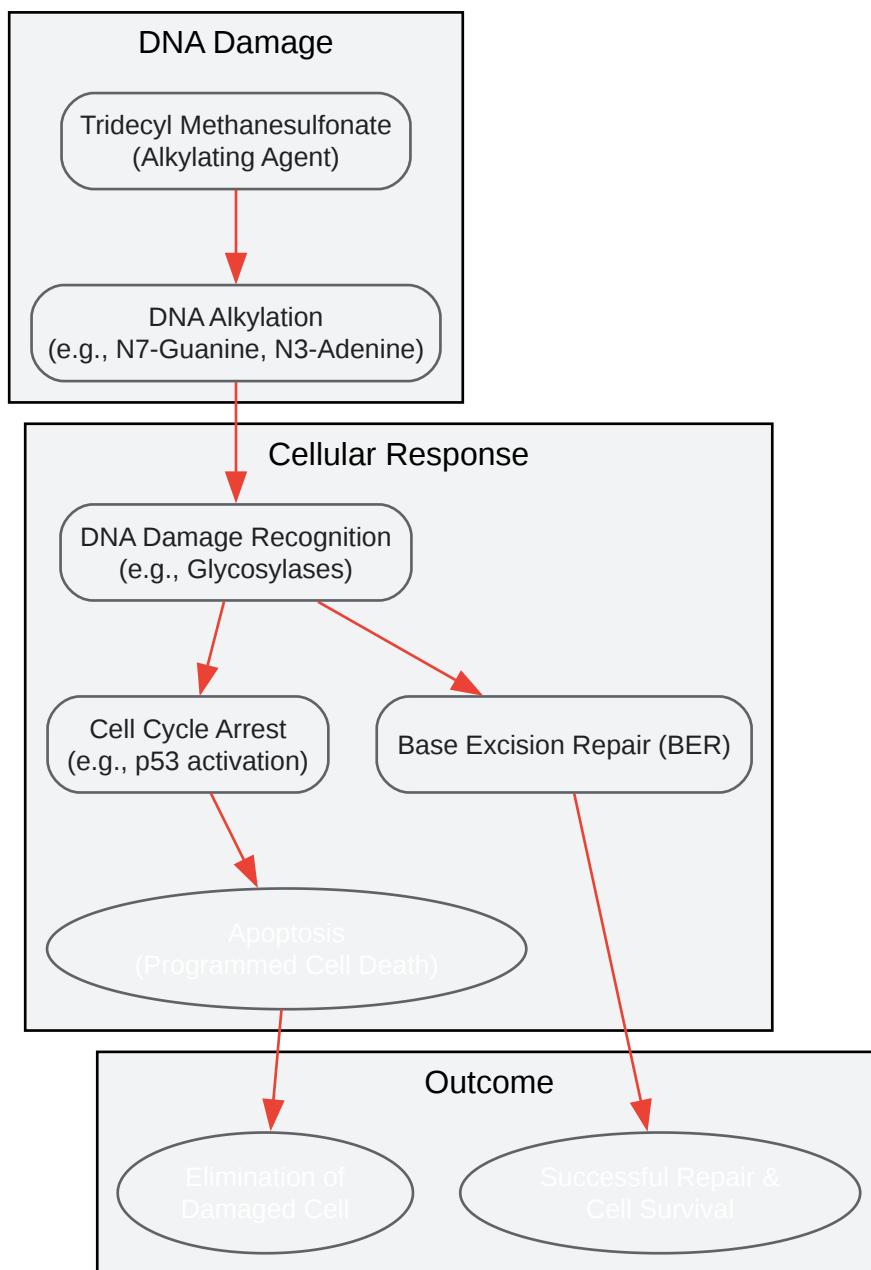
specialty surfactant.

Potential Biological Effects: DNA Alkylation Pathway

As an alkylating agent, tridecyl methanesulfonate has the potential to react with nucleophilic sites on biological macromolecules, most notably DNA. The genotoxicity of short-chain alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) is well-documented. These compounds can transfer their alkyl group to nitrogen and oxygen atoms in DNA bases. While specific toxicological data for tridecyl methanesulfonate is not available, the general mechanism of action for this class of compounds involves DNA alkylation, which can lead to cellular responses such as DNA repair, cell cycle arrest, or apoptosis.

The primary cellular response to DNA alkylation is the activation of DNA repair pathways. The base excision repair (BER) pathway is crucial for repairing the types of lesions commonly induced by methanesulfonates. If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis) to prevent the propagation of mutations.

Cellular Response to DNA Alkylation by Methanesulfonates

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A simplified diagram of the cellular response to DNA alkylation.

Conclusion

Tridecyl methanesulfonate is a long-chain alkyl methanesulfonate with limited publicly available, compound-specific data. However, based on the established chemistry of its

structural analogs, it can be synthesized via the esterification of tridecyl alcohol and analyzed using standard techniques such as GC-MS. Its primary relevance to researchers in drug development lies in its potential use as a lipophilic synthetic intermediate and the need to consider it as a potential genotoxic impurity if its formation is possible during a manufacturing process. The biological activity of tridecyl methanesulfonate is predicted to be that of a DNA alkylating agent, capable of inducing cellular responses including DNA repair and apoptosis. Further research is required to fully characterize the specific physicochemical, analytical, and toxicological properties of this compound.

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References

- 1. Research Portal [openresearch.surrey.ac.uk]
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